N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide
Description
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a methoxy-naphthamide moiety
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-26-17-11-14-5-3-2-4-13(14)10-16(17)18(25)22-20-24-23-19(27-20)12-6-8-15(21)9-7-12/h2-11H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQDCXVNGHFZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with chloroformates under acidic conditions. The resulting intermediate is then reacted with 3-methoxy-2-naphthoic acid chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has shown potential as a biological probe. Its ability to interact with specific biomolecules makes it useful in studying biological processes and pathways.
Medicine: The compound has been investigated for its pharmacological properties. It exhibits promising activity against certain diseases, such as cancer and bacterial infections. Its mechanism of action involves binding to specific molecular targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide exerts its effects involves binding to specific molecular targets. The thiadiazole ring interacts with enzymes and receptors, modulating their activity. This leads to downstream effects, such as inhibition of enzyme function or activation of signaling pathways.
Comparison with Similar Compounds
N-(4-chlorophenyl)-acetamide: A structurally related compound with applications in pharmaceuticals.
N-(4-chlorophenyl)-urea: Another related compound used in various chemical syntheses.
Uniqueness: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide stands out due to its unique combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
